Aluminum, trioctacosyl-

Description

Properties

CAS No. |

6651-27-0 |

|---|---|

Molecular Formula |

C84H171Al |

Molecular Weight |

1208.2 g/mol |

IUPAC Name |

tri(octacosyl)alumane |

InChI |

InChI=1S/3C28H57.Al/c3*1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3*1,3-28H2,2H3; |

InChI Key |

MCJULJJJLMTEFE-UHFFFAOYSA-N |

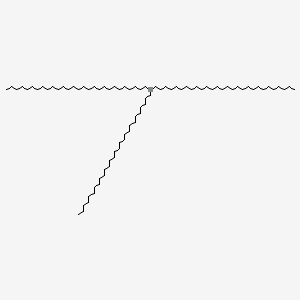

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Pathways of Trioctacosylaluminum

Elucidation of Alkyl-Exchange Dynamics in Trioctacosylaluminum Systems

Alkyl-exchange reactions in trialkylaluminum compounds are fundamental processes that can influence catalyst activity and polymer properties. While specific studies on trioctacosylaluminum are not extensively detailed in the provided results, the principles of alkyl exchange in similar organoaluminum systems can be inferred. Ligand exchange between boron and silicon centers, for instance, provides a convenient pathway for synthesizing organoboron compounds, and analogous exchanges are crucial in organoaluminum chemistry. sioc-journal.cn

The exchange of alkyl groups between aluminum centers is a dynamic equilibrium that can be influenced by factors such as temperature, concentration, and the presence of coordinating solvents. In the context of polymerization, this exchange can lead to a distribution of alkyl chain lengths on the aluminum centers, affecting the molecular weight distribution of the resulting polymer. Theoretical calculations on related systems, such as the reaction between a hydroborenium ion and alkylsilanes, suggest that the activation of Si-C(alkyl) bonds proceeds through a σ-bond metathesis pathway, a mechanism that could be analogous to Al-C bond activation in alkyl-exchange processes involving trioctacosylaluminum. sioc-journal.cn

Detailed Studies of Olefin Insertion Reactions with Trioctacosylaluminum

Olefin insertion into metal-alkyl bonds is a cornerstone of Ziegler-Natta and other coordination polymerizations. numberanalytics.comlibretexts.org The insertion of an olefin monomer into the aluminum-carbon bond of trioctacosylaluminum is a critical step in chain-growth polymerization. cozum.info.tr This process involves the coordination of the olefin to the aluminum center, followed by migratory insertion of the olefin into the Al-C bond, thereby extending the alkyl chain. u-tokyo.ac.jplibretexts.org

The general mechanism for chain-growth polymerization involves initiation, propagation, and termination steps. cozum.info.trnumberanalytics.com In the context of trioctacosylaluminum, the aluminum compound can act as the initiator or part of the catalytic system that facilitates the propagation of the polymer chain. libretexts.org

Kinetics and Thermodynamics of Chain Growth Reactions

The kinetics of chain-growth polymerization are often analyzed using the steady-state approximation, where the concentration of the active propagating species is assumed to be constant. numberanalytics.comlibretexts.org The rate of polymerization is dependent on the rates of initiation, propagation, and termination. cozum.info.trfiveable.me For trioctacosylaluminum-mediated polymerization, the rate of propagation would be influenced by the concentration of both the monomer and the active aluminum species.

The kinetic chain length, which represents the average number of monomer units added to a growing chain per initiated chain, is a crucial parameter. libretexts.org It is determined by the ratio of the rate of propagation to the rate of initiation. libretexts.org Factors such as monomer concentration and initiator concentration can be adjusted to control the polymer chain length. libretexts.org

Thermodynamically, the feasibility of a polymerization reaction is determined by the Gibbs free energy change (ΔGp). byjus.com Polymerization is favored when ΔGp is negative. byjus.com The equation ΔG = ΔH – TΔS indicates that a negative enthalpy (exothermic reaction) and an increase in entropy favor polymerization. byjus.com Alkene polymerization is typically exothermic because a π-bond in the monomer is converted to a σ-bond in the polymer. libretexts.org Polymerization is generally favored at lower temperatures, while depolymerization can become significant at higher temperatures, a concept related to the ceiling temperature (Tc). byjus.com

Chain transfer reactions are another important kinetic factor that can limit the molecular weight of the polymer. libretexts.orgnumberanalytics.com These reactions involve the transfer of the growing polymer chain to a monomer, solvent, or another polymer molecule, leading to the termination of one chain and the initiation of another. numberanalytics.com

Table 1: Key Kinetic and Thermodynamic Parameters in Chain-Growth Polymerization

| Parameter | Description | Influencing Factors |

| Rate of Initiation (Ri) | The rate at which new polymer chains are started. cozum.info.tr | Initiator concentration, temperature. cozum.info.tr |

| Rate of Propagation (Rp) | The rate at which monomer units are added to the growing chain. cozum.info.tr | Monomer concentration, active center concentration, temperature. cozum.info.trlibretexts.org |

| Rate of Termination (Rt) | The rate at which growing chains are deactivated. cozum.info.tr | Concentration of active chains, presence of terminating agents. cozum.info.trlibretexts.org |

| Kinetic Chain Length (ν) | The average number of monomers added per initiated chain. libretexts.org | Ratio of Rp to Ri, monomer and initiator concentrations. libretexts.org |

| Gibbs Free Energy (ΔGp) | The thermodynamic driving force for polymerization. byjus.com | Enthalpy (ΔHp), Entropy (ΔSp), Temperature (T). byjus.com |

| Ceiling Temperature (Tc) | The temperature at which the rate of polymerization equals the rate of depolymerization. byjus.com | Enthalpy and entropy of polymerization. byjus.com |

Regioselectivity and Stereoselectivity in Polymerization Initiation

The insertion of an unsymmetrical olefin into the Al-C bond of trioctacosylaluminum can lead to different regioisomers. The regioselectivity of this insertion is influenced by both steric and electronic factors. wordpress.com Generally, the insertion occurs in a way that minimizes steric hindrance, with the less substituted carbon of the olefin bonding to the aluminum atom. wordpress.com

Stereoselectivity in polymerization refers to the control of the stereochemical arrangement of the monomer units in the polymer chain, leading to isotactic, syndiotactic, or atactic polymers. libretexts.orgillinois.edu The stereochemistry of the polymer has a profound impact on its physical properties. illinois.edunsf.gov In Ziegler-Natta catalysis, the structure of the transition metal catalyst plays a crucial role in determining the stereoselectivity of the polymerization. libretexts.orgillinois.edu Chiral ligands on the metal center can create a chiral environment that directs the facial addition of the incoming monomer. illinois.edunsf.gov

Table 2: Factors Influencing Regio- and Stereoselectivity

| Selectivity | Controlling Factors | Outcome |

| Regioselectivity | Steric hindrance, electronic effects of substituents on the olefin. wordpress.com | Preferential formation of one constitutional isomer over another. wordpress.com |

| Stereoselectivity | Chiral catalysts, reaction temperature, solvent. illinois.edunsf.govrsc.org | Formation of isotactic, syndiotactic, or atactic polymers. libretexts.org |

Reactivity Towards Electron-Deficient and Lewis Basic Substrates

Organoaluminum compounds like trioctacosylaluminum are Lewis acids due to the electron-deficient nature of the aluminum center. wikipedia.org This Lewis acidity dictates their reactivity towards a variety of substrates.

Electron-Deficient Substrates: The interaction of trioctacosylaluminum with electron-deficient substrates is a key area of interest. Electron-deficient organometallics can act as intermediates in various reactions. nih.gov While trioctacosylaluminum itself is electron-deficient, its reactivity with other electron-deficient molecules, such as certain alkenes or carbonyl compounds, is significant in catalysis. d-nb.infosioc-journal.cn For instance, in the context of polymerization, electron-withdrawing groups on an alkene monomer can enhance its reactivity towards insertion. libretexts.org The development of methods for the synthesis of electron-deficient compounds, such as o-quinones from electron-deficient phenols, highlights the ongoing research in this area. nih.govchemrxiv.org

Lewis Basic Substrates: As a Lewis acid, trioctacosylaluminum readily forms adducts with Lewis basic substrates. wikipedia.org These substrates possess lone pairs of electrons that can coordinate to the aluminum center. Examples include ethers, amines, and phosphines. This coordination can have several consequences:

Modification of Reactivity: The coordination of a Lewis base can modulate the Lewis acidity and steric environment of the aluminum center, thereby influencing its catalytic activity.

Activation of Substrates: In some cases, the coordination of a substrate to the aluminum center can activate the substrate for subsequent reactions. For example, a Lewis acid can activate a carbonyl group towards nucleophilic attack. wikipedia.org

Frustrated Lewis Pairs (FLPs): The combination of a sterically hindered Lewis acid and a Lewis base can lead to "frustrated Lewis pair" reactivity, where the acid and base cannot form a classical adduct but can cooperatively activate small molecules. nju.edu.cn While not directly reported for trioctacosylaluminum, this is a significant area of modern main-group chemistry.

The interaction with Lewis bases can also be a deactivating pathway in polymerization, where impurities with Lewis basic functionalities can poison the catalyst. nsf.gov The ability of Lewis acids to promote bond-forming steps downstream of sensitization has also been noted in photocatalytic reactions. nih.gov Furthermore, the coordination of Lewis basic ligands can promote bond weakening in substrates, enabling challenging reductions. nih.govchemrxiv.org

Stability and Degradation Mechanisms under Controlled Academic Conditions

The stability of trioctacosylaluminum is a critical factor for its handling and application in controlled laboratory settings. Organoaluminum compounds are generally reactive towards air and moisture. The long alkyl chains in trioctacosylaluminum may provide some steric protection to the aluminum center, potentially influencing its stability compared to smaller trialkylaluminum compounds.

Under controlled academic conditions, in the absence of external reactants, the primary degradation pathways would likely involve thermal decomposition. At elevated temperatures, β-hydride elimination is a common decomposition route for alkyl-metal compounds, leading to the formation of an alkene (octacosene) and a dialkylaluminum hydride. This process is the reverse of olefin insertion. u-tokyo.ac.jp

Another potential degradation pathway is the rearrangement or isomerization of the alkyl chains, although this is generally less facile than β-hydride elimination. The presence of impurities, even in trace amounts, can also initiate degradation. For instance, protic impurities can lead to the cleavage of the Al-C bond.

In the context of biological systems, protein degradation is a highly regulated process often involving proteases like ClpP. nih.gov While not directly applicable to the chemical degradation of trioctacosylaluminum, it illustrates the complex mechanisms that can govern the breakdown of molecules in specific environments. The stability of a compound is intrinsically linked to its reactivity, and understanding the factors that lead to degradation is crucial for controlling its chemical behavior.

Structural Elucidation and Advanced Spectroscopic Analysis of Trioctacosylaluminum

Application of X-ray Crystallography for Solid-State Architectures of Long-Chain Organoaluminum Compounds

X-ray crystallography is the premier technique for determining the precise three-dimensional structure of crystalline solids. For organoaluminum compounds, this method has been instrumental in confirming their tendency to form dimeric or oligomeric structures. researchgate.net Trialkylaluminum compounds with smaller, unbranched alkyl groups, such as triethylaluminum (B1256330), are well-documented to exist as dimers, [Al₂(C₂H₅)₆], in the solid state. wikipedia.orgfarabi.university This dimerization occurs through the formation of electron-deficient three-center, two-electron (3c-2e) bonds, where two alkyl groups bridge the two aluminum centers. wikipedia.org

While specific crystallographic data for trioctacosylaluminum is not widely available, its solid-state architecture is expected to follow the established pattern for long-chain, non-bulky trialkylaluminum compounds. It is predicted to form a dimeric structure, [Al₂(C₂₈H₅₇)₆], analogous to its shorter-chain counterparts. In this dimer, four of the octacosyl chains would be terminal ligands, bonded to a single aluminum atom, while two octacosyl chains would act as bridging ligands between the two aluminum centers. The aluminum atoms are anticipated to adopt a distorted tetrahedral geometry. researchgate.netresearchgate.net The extensive van der Waals forces between the long octacosyl chains would likely play a significant role in the crystal packing of the solid.

Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-Phase Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of molecules in solution. For trialkylaluminum compounds, ¹H, ¹³C, and ²⁷Al NMR are particularly informative.

In solution, trialkylaluminum dimers often participate in rapid dynamic equilibria, involving the exchange of bridging and terminal alkyl groups. wikipedia.orgfarabi.university At elevated temperatures, this exchange is so fast that the ¹H and ¹³C NMR spectra show only a single, time-averaged signal for the alkyl groups. wikipedia.org For trioctacosylaluminum, one would predict a similar behavior. At room temperature or above, the ¹H NMR spectrum would likely show broad, overlapping signals characteristic of the long methylene (B1212753) (-(CH₂)₂₆-) chains and the terminal methyl (-CH₃) groups, without resolving the distinct environments of the bridging and terminal octacosyl ligands.

²⁷Al NMR is highly sensitive to the coordination environment of the aluminum nucleus. Monomeric, three-coordinate trialkylaluminum compounds typically exhibit ²⁷Al NMR signals at very low field (around 190 ppm or higher), whereas four-coordinate aluminum in dimeric species resonates at a higher field (around 167 ppm). researchgate.net The position of the ²⁷Al NMR signal for trioctacosylaluminum in a non-coordinating solvent would therefore be a key indicator of its degree of association in solution.

| Nucleus | Type of Alkyl Group | Typical Chemical Shift (ppm) | Notes |

| ¹H | Terminal (at high temp) | ~0.9-1.3 | Signals for methyl and methylene groups, often broad due to exchange. |

| Bridging (at low temp) | Upfield shift vs. terminal | Only resolvable at very low temperatures where ligand exchange is slow. | |

| ¹³C | Alkyl Chain | ~14-35 | Multiple overlapping resonances for the long C₂₈ chain. |

| ²⁷Al | Monomeric (3-coordinate) | > 190 | Characteristic of sterically hindered compounds like triisobutylaluminum. |

| ²⁷Al | Dimeric (4-coordinate) | ~ 150 - 170 | Expected for trioctacosylaluminum, similar to triethylaluminum. researchgate.net |

This interactive table summarizes the expected NMR spectroscopic data for trioctacosylaluminum based on known data for analogous compounds.

Vibrational Spectroscopy (IR, Raman) for Bonding and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the bonding within a molecule by probing its characteristic vibrational frequencies. For trioctacosylaluminum, the spectra would be dominated by the vibrations of the numerous C-H and C-C bonds within the long alkyl chains.

Key vibrational modes that would be analyzed include:

C-H Stretching: Strong bands in the IR and Raman spectra between 2850 and 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the CH₂ and CH₃ groups. mdpi.com The sheer number of these groups in the two octacosyl ligands would make these features highly intense.

Al-C Stretching: The stretching vibrations of the aluminum-carbon bonds are expected to appear in the far-infrared region, typically between 500 and 700 cm⁻¹. The exact positions can help distinguish between terminal and bridging Al-C bonds, with bridging modes generally appearing at lower frequencies.

CH₂ Bending/Rocking: A series of bands in the 1470-1450 cm⁻¹ region (scissoring) and near 720 cm⁻¹ (rocking) are characteristic of long methylene chains.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

| C-H Stretch (CH₂, CH₃) | 2850 - 3000 | IR, Raman |

| CH₂ Scissoring | 1450 - 1470 | IR, Raman |

| CH₂ Rocking | ~720 | IR |

| Al-C Stretch (Terminal) | 600 - 700 | IR, Raman |

| Al-C Stretch (Bridging) | 500 - 600 | IR, Raman |

This interactive table presents the characteristic vibrational frequencies anticipated for trioctacosylaluminum.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. premierbiosoft.com For a large, non-volatile molecule like trioctacosylaluminum, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be necessary to obtain the molecular ion peak without significant premature fragmentation.

The analysis would aim to identify the molecular ion corresponding to the monomer, [Al(C₂₈H₅₇)₃]⁺, and potentially the dimer, [Al₂(C₂₈H₅₇)₆]⁺, or fragments thereof. Tandem mass spectrometry (MS/MS) could be employed to study the fragmentation pathways. wikipedia.org A characteristic fragmentation pattern would involve the sequential loss of the octacosyl (C₂₈H₅₇•) radicals. This analysis would confirm the molecular weight and provide unequivocal evidence of the compound's composition.

Investigation of Dimerization and Aggregation Phenomena of Trioctacosylaluminum

The degree of association is a central theme in organoaluminum chemistry, directly influencing the reactivity and physical properties of these compounds. researchgate.netwikipedia.org

Trialkylaluminum compounds exist as monomers, dimers, or higher oligomers depending on the steric bulk of the alkyl groups. wikipedia.orgaip.org

Small Alkyl Groups (e.g., methyl, ethyl) lead to stable dimers in solution and the solid state. wikipedia.orgaip.org

Bulky Alkyl Groups (e.g., isobutyl, tert-butyl) create steric hindrance that disfavors dimerization, leading to a higher proportion of the monomeric species. wikipedia.orgrsc.org

Long, Unbranched Alkyl Groups (e.g., n-hexyl, n-octyl) are not sterically bulky around the aluminum center and thus behave more like the smaller alkyl groups, favoring the associated dimeric state. aip.org

Based on this trend, trioctacosylaluminum, with its long but unbranched alkyl chains, is strongly expected to exist predominantly as a dimer, particularly in non-coordinating solvents and in the solid state. The significant van der Waals interactions among the long C₂₈ chains would further stabilize the dimeric aggregate.

| Compound | Alkyl Group (R) | Predominant State |

| Trimethylaluminum (B3029685) | -CH₃ | Dimer |

| Triethylaluminum | -C₂H₅ | Dimer aip.org |

| Triisobutylaluminum | -CH₂CH(CH₃)₂ | Monomer wikipedia.org |

| Tri-n-hexylaluminum | -(CH₂)₅CH₃ | Dimer/Oligomer aip.org |

| Trioctacosylaluminum | -(CH₂)₂₇CH₃ | Dimer (Predicted) |

This interactive table illustrates the relationship between alkyl group structure and the degree of association in trialkylaluminum compounds.

The dimerization of trialkylaluminum compounds is characterized by a unique bonding arrangement known as an electron-deficient bridge. In the dimer of trioctacosylaluminum, [Al₂(C₂₈H₅₇)₆], the two aluminum atoms and the ipso-carbon atoms of the two bridging octacosyl groups form a four-membered ring (Al-C-Al-C). researchgate.netaip.org

Each Al-C-Al bridge is formed by a three-center, two-electron (3c-2e) bond. In this motif, a single pair of electrons is shared among three atoms (two aluminum and one carbon), creating a stable bridge that holds the dimer together. wikipedia.org This is distinct from a conventional covalent bond, which involves two centers and two electrons (2c-2e). The terminal Al-C bonds are standard 2c-2e bonds. This bridging motif is the fundamental structural feature responsible for the association of simple and long-chain trialkylaluminum compounds. researchgate.net

Theoretical and Computational Chemistry Approaches to Trioctacosylaluminum

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in molecules like trioctacosylaluminum. ornl.govarxiv.org These first-principles methods solve the molecular Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and the nature of chemical bonds. ornl.govarxiv.org

For trioctacosylaluminum, the central aluminum atom is bonded to three long octacosyl (C₂₈H₅₇) chains. The Al-C bond is highly polarized, with significant ionic character due to the difference in electronegativity between aluminum and carbon. This results in a partial positive charge on the aluminum atom and partial negative charges on the alpha-carbon atoms of the alkyl chains.

Key Research Findings:

Bonding Analysis: The bonding in trialkylaluminums is often described as electron-deficient. This is because the aluminum atom, with only six valence electrons from the three Al-C bonds, does not satisfy the octet rule. This electron deficiency is a driving force for the dimerization and aggregation behavior commonly observed in trialkylaluminum compounds. acs.org

Molecular Orbitals: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial. In trioctacosylaluminum, the HOMO is typically localized on the Al-C bonds, while the LUMO is centered on the aluminum atom, highlighting its Lewis acidic character. acs.org The large alkyl chains would primarily influence the steric bulk and have a secondary electronic effect on the Al center.

Computational Cost: A significant challenge in performing quantum chemical calculations on trioctacosylaluminum is its large size. The computational cost of many high-level methods scales unfavorably with the number of atoms. nih.gov Therefore, approximations and more efficient methods, such as those combining quantum mechanics with molecular mechanics (QM/MM), are often necessary. wikipedia.org

Table 1: Predicted Electronic Properties of Trioctacosylaluminum Monomer Note: These are hypothetical values based on trends observed for smaller trialkylaluminum compounds and would require specific calculations for verification.

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| Al-C Bond Length | ~2.0 Å | Indicates a strong, covalent bond with some ionic character. |

| C-Al-C Bond Angle | ~120° | Suggests a trigonal planar geometry around the aluminum atom in the monomeric form. |

| Mulliken Charge on Al | Positive | Confirms the electropositive nature of aluminum and its Lewis acidity. |

| HOMO-LUMO Gap | Relatively large | Indicates kinetic stability of the monomer, though it is still highly reactive. |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method for studying the mechanisms of chemical reactions. wikipedia.org It is particularly well-suited for investigating the reaction pathways and transition states involving large molecules like trioctacosylaluminum, offering a good balance between accuracy and computational cost. nih.gov

DFT calculations can be used to map the potential energy surface (PES) for various reactions, such as alkyl exchange, hydrolysis, and reactions with catalysts. researchgate.net By identifying the transition state structures and their corresponding activation energies, one can predict reaction kinetics and selectivity.

Key Research Findings:

Dimerization: A key reaction pathway for trialkylaluminums is dimerization. DFT studies on smaller analogues show that two monomers associate to form a dimer with two bridging alkyl groups. This process is typically highly exothermic. For trioctacosylaluminum, the long alkyl chains would introduce significant steric hindrance, potentially affecting the thermodynamics and kinetics of dimerization compared to smaller trialkylaluminums.

Catalyst Activation: In polymerization catalysis, trialkylaluminums act as co-catalysts. mdpi.com DFT can model the interaction of trioctacosylaluminum with a transition metal pre-catalyst, elucidating the mechanism of alkylation and formation of the active catalytic species. mdpi.com The calculations can reveal the energetics of different coordination modes and reaction pathways. mdpi.com

Reactions with Surfaces: DFT is also used to study the reaction of trialkylaluminums with surfaces like silica (B1680970). acs.org These studies show that the Al-C bond can cleave to form a strong Al-O-Si linkage. acs.org

Table 2: Hypothetical DFT-Calculated Energies for Trioctacosylaluminum Dimerization Note: Values are illustrative and based on general knowledge of trialkylaluminum chemistry.

| Parameter | Estimated Value (kcal/mol) | Interpretation |

|---|---|---|

| ΔH of Dimerization | -15 to -25 | The dimerization process is expected to be exothermic, favoring the dimer form. |

| Activation Energy (Ea) for Dimerization | Low | The association of monomers is expected to be a fast process. |

| Activation Energy (Ea) for Dissociation | Higher than for association | The dimer is thermodynamically stable relative to the monomers. |

Molecular Dynamics Simulations of Intermolecular Interactions and Aggregation

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. pw.edu.plnih.gov For a large, flexible molecule like trioctacosylaluminum, MD is invaluable for understanding its behavior in solution and in the condensed phase. nih.govrsc.org

MD simulations can provide insights into how the long octacosyl chains interact with each other and with solvent molecules, leading to aggregation and influencing the bulk properties of the material. uni-regensburg.de

Key Research Findings:

Aggregation Behavior: MD simulations can predict the propensity of molecules to aggregate in solution. nih.govnih.gov For trioctacosylaluminum, the long, nonpolar alkyl chains would lead to strong van der Waals interactions, promoting self-assembly and aggregation into larger structures, similar to micelles or bilayers, especially in nonpolar solvents. uni-regensburg.de

Conformational Dynamics: The octacosyl chains are highly flexible. MD simulations can explore the vast conformational landscape of these chains, revealing how their folding and entanglement affect intermolecular interactions.

Solvent Effects: The behavior of trioctacosylaluminum is highly dependent on the solvent. MD simulations can model the solvation shell around the molecule and quantify the interactions between the solute and solvent, explaining solubility and aggregation trends.

Prediction of Spectroscopic Properties and Conformational Landscapes

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data. scribd.comcmu.edu By calculating properties like vibrational frequencies (IR and Raman), and chemical shifts (NMR), theoretical models can aid in the characterization of complex molecules like trioctacosylaluminum. aip.orgnumberanalytics.com

Key Research Findings:

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies of trioctacosylaluminum. The most prominent features in the IR spectrum would be the C-H stretching and bending modes of the long alkyl chains, as well as the Al-C stretching and bending modes at lower frequencies.

NMR Spectroscopy: Theoretical calculations of ¹H, ¹³C, and ²⁷Al NMR chemical shifts can be compared with experimental data to confirm the structure and purity of the compound. For ²⁷Al NMR, calculations can help distinguish between monomeric and dimeric species, which have distinct chemical shifts and quadrupolar coupling constants. doi.org

Conformational Analysis: The long octacosyl chains can adopt numerous conformations. Computational methods can be used to explore the conformational energy landscape, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and how it influences its physical properties.

Modeling of Surface Interactions with Trioctacosylaluminum Species

The interaction of trioctacosylaluminum with surfaces is critical for its application in areas like catalysis and surface modification. acs.orgresearchgate.net Computational modeling can provide an atomic-level understanding of these interactions. dntb.gov.ua

DFT calculations using slab models or large cluster models of surfaces (e.g., silica, alumina) can be employed to study the adsorption and reaction of trioctacosylaluminum. acs.orgdoi.org

Key Research Findings:

Adsorption Mechanisms: Modeling can differentiate between physisorption (weak van der Waals interactions) and chemisorption (formation of chemical bonds). For trioctacosylaluminum on a hydroxylated surface like silica, chemisorption is expected to dominate, involving the reaction of the Lewis acidic aluminum center with surface hydroxyl groups to form Al-O-Surface bonds and release alkanes. acs.org

Surface Coverage and Ordering: MD simulations can be used to model the arrangement of trioctacosylaluminum molecules on a surface. The long alkyl chains are likely to self-assemble into ordered layers, a process that can be visualized and analyzed through simulations.

Impact on Surface Properties: The adsorption of trioctacosylaluminum can significantly alter the chemical and physical properties of a surface, for example, by making a hydrophilic surface hydrophobic. Computational models can predict these changes.

Exploration of Trioctacosylaluminum in Advanced Materials Science Applications

Precursor Chemistry for Controlled Synthesis of Aluminum-Based Nanomaterials

The synthesis of nanomaterials with controlled morphology and functionality is a key area of research. Organoaluminum compounds are often used as precursors in these syntheses.

Morphological Control of Alumina (B75360) Nanostructures via Organoaluminum Precursors

The chemical structure of an organoaluminum precursor can significantly influence the morphology of the resulting alumina (Al₂O₃) nanostructures. While direct studies on trioctacosylaluminum are not available, research on other trialkylaluminum compounds, such as trimethylaluminum (B3029685) and triethylaluminum (B1256330), demonstrates that the nature of the alkyl group and the reaction conditions are critical in determining the final morphology of the alumina particles. For instance, the thermal decomposition of precursors derived from the controlled oxidation and hydrolysis of these shorter-chain trialkylaluminums can yield a variety of nanostructures, including spherical nanoparticles, porous sponge-like materials, and worm-like particles.

The long octacosyl chains (C₂₈H₅₇) in trioctacosylaluminum would be expected to introduce significant steric hindrance and van der Waals interactions. These characteristics could theoretically be exploited to direct the assembly of alumina precursors, potentially leading to unique and complex nanostructures that are not achievable with shorter-chain analogues. The slow decomposition rate of the long alkyl chains might also offer a level of control over the crystal growth of alumina, which is a critical factor for many applications.

Table 1: Hypothetical Influence of Alkyl Chain Length in Trialkylaluminum Precursors on Alumina Nanostructure Morphology

| Precursor | Alkyl Chain Length | Expected Influence on Nanostructure Morphology |

| Trimethylaluminum | Short (C₁) | Can lead to spherical or porous alumina structures. |

| Triethylaluminum | Short (C₂) | Can produce agglomerated or sponge-like alumina particles. |

| Trioctacosylaluminum | Very Long (C₂₈) | Theoretically could lead to self-assembled, high-aspect-ratio nanostructures or highly porous materials due to the templating effect of the long organic chains before their removal during calcination. |

Surface Chemistry Modifications for Functional Materials

The surface chemistry of a material dictates its interaction with the environment and its suitability for various applications. The organic ligands of an organometallic precursor can be used to functionalize the surface of the resulting nanomaterial. In the hypothetical case of using trioctacosylaluminum as a precursor, the long hydrocarbon chains could impart a hydrophobic character to the surface of the as-synthesized alumina.

This surface functionality could be beneficial in applications requiring non-polar interactions or for the dispersion of alumina nanoparticles in hydrophobic polymer matrices. Furthermore, the octacosyl groups could potentially be chemically modified either before or after the formation of the alumina core to introduce other functional groups, thereby tailoring the surface properties for specific applications such as catalysis or sensing.

Role in Catalytic Systems Beyond Polymerization (e.g., Fine Chemical Synthesis - general academic interest)

Organoaluminum compounds are widely used as co-catalysts in polymerization reactions. However, their application in other areas of catalysis, such as fine chemical synthesis, is also an area of academic interest. While there is no specific information on trioctacosylaluminum in this context, the Lewis acidic nature of the aluminum center could allow it to act as a catalyst for various organic transformations.

The long alkyl chains in trioctacosylaluminum might influence the catalyst's solubility in non-polar solvents, which could be advantageous for certain reaction systems. They could also create a specific steric environment around the active aluminum center, potentially influencing the selectivity of a catalytic reaction. However, without experimental data, these remain theoretical possibilities.

Development of Novel Organoaluminum Hybrid Materials

Organoaluminum hybrid materials, which combine the properties of the organoaluminum component with another material (e.g., a polymer or an inorganic nanoparticle), are a promising area of research. The long hydrocarbon chains of trioctacosylaluminum could be particularly interesting for creating self-assembled hybrid materials. For instance, they could act as a structure-directing agent in the formation of nanocomposites, leading to materials with ordered, hierarchical structures.

The strong van der Waals forces between the long octacosyl chains could drive the self-assembly of these molecules into well-defined supramolecular structures. If these molecules were to be incorporated into a polymer matrix or used to surface-functionalize other nanoparticles, they could induce a long-range order in the resulting hybrid material, potentially leading to enhanced mechanical or optical properties.

Table 2: Potential Roles of Trioctacosylaluminum in Hybrid Materials

| Hybrid Material Component | Potential Role of Trioctacosylaluminum |

| Polymer Matrix | Could act as a dispersing agent for other fillers or as a component to modify the mechanical properties of the polymer. |

| Inorganic Nanoparticles | Could functionalize the surface to improve compatibility with a polymer matrix or to create self-assembled nanoparticle arrays. |

| Self-Assembled Systems | The long alkyl chains could drive the formation of ordered lamellar or cylindrical structures. |

Future Directions and Emerging Research Avenues in Trioctacosylaluminum Chemistry

Integration with Supramolecular Chemistry for Directed Self-Assembly

The presence of long, flexible octacosyl chains in trioctacosylaluminum introduces amphiphilic character to the molecule, with the aluminum center acting as a polar head group and the long alkyl chains as nonpolar tails. This amphiphilicity can be harnessed for the directed self-assembly of supramolecular structures. nih.govresearchgate.netsemanticscholar.org Future research in this area is expected to focus on understanding and controlling the self-assembly of trioctacosylaluminum in various solvents to form well-defined nanostructures such as micelles, vesicles, and nanotubes. researchgate.net

These self-assembled structures could find applications in areas such as nanoparticle synthesis, where they can act as templates or stabilizing agents, and in the development of novel drug delivery systems. nih.gov The ability to control the size and morphology of these assemblies by tuning parameters like solvent polarity, temperature, and concentration will be a key area of investigation. Furthermore, the incorporation of functional groups into the octacosyl chains could lead to the formation of "smart" materials that respond to external stimuli.

Table 1: Potential Supramolecular Architectures of Trioctacosylaluminum

| Supramolecular Structure | Driving Force for Assembly | Potential Applications |

| Micelles | Amphiphilic nature in polar solvents | Nanoreactors, drug delivery |

| Reverse Micelles | Amphiphilic nature in nonpolar solvents | Nanoparticle synthesis |

| Vesicles | Bilayer formation of amphiphilic units | Encapsulation, controlled release |

| Nanotubes/Nanorods | Directional non-covalent interactions | Templates for nanomaterials |

Exploration of Long-Chain Effects on Organoaluminum Reactivity

The steric bulk of the three octacosyl chains is expected to significantly influence the reactivity of the aluminum center. libretexts.orgresearchgate.net This "long-chain effect" can manifest in several ways, including altered Lewis acidity, modified association behavior (monomer-dimer equilibrium), and unique catalytic activities.

Future research will likely focus on quantifying the steric hindrance imposed by the long alkyl chains and its impact on the coordination chemistry of the aluminum center. libretexts.org This will involve detailed kinetic and mechanistic studies of reactions catalyzed by trioctacosylaluminum, such as polymerization and alkylation reactions. Understanding how the long chains affect the approach of substrates to the active aluminum center will be crucial for designing catalysts with enhanced selectivity. For instance, in Ziegler-Natta polymerization, the use of long-chain aluminum alkyls could influence the microstructure and molecular weight distribution of the resulting polymers. nih.govresearchgate.netpcbiochemres.com

Novel Synthetic Routes for Precisely Tailored Long-Chain Organoaluminum Compounds

The development of efficient and selective synthetic methods for long-chain organoaluminum compounds is a prerequisite for their widespread investigation and application. While the direct synthesis from aluminum, hydrogen, and an alkene (the Ziegler direct process) is a well-established method for shorter-chain trialkylaluminums, its application to the synthesis of high molecular weight compounds like trioctacosylaluminum may present challenges such as lower reactivity and competing side reactions. wikipedia.org

Future research will focus on optimizing existing synthetic protocols and developing novel routes to afford precisely tailored long-chain organoaluminum compounds with high purity and yield. This may involve exploring new catalytic systems for the hydroalumination of long-chain alkenes or developing mechanochemical methods that avoid the use of solvents. rsc.org The ability to synthesize well-defined long-chain organoaluminum compounds is crucial for establishing clear structure-property relationships.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

Understanding the behavior of trioctacosylaluminum in solution and during chemical reactions requires the use of advanced in-situ characterization techniques. Traditional analytical methods that require sample workup may not be suitable for studying the often transient and reactive species involved in organoaluminum chemistry.

The application of operando spectroscopy, which involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions, will be a key area of future research. wikipedia.orgrsc.orghidenanalytical.com Techniques such as in-situ NMR, FTIR, and Raman spectroscopy can provide real-time information on the structure of the aluminum species, the coordination of reactants, and the formation of intermediates. nih.govwiley.comdntb.gov.ua This will enable a more detailed understanding of reaction mechanisms and catalyst deactivation pathways.

Table 2: Advanced In-Situ Characterization Techniques for Trioctacosylaluminum Chemistry

| Technique | Information Obtained | Relevance to Trioctacosylaluminum |

| In-Situ NMR Spectroscopy | Molecular structure, reaction kinetics, monomer-dimer equilibrium | Elucidating the solution-state structure and reactivity. rsc.orgnih.govwiley.comdntb.gov.ua |

| In-Situ FTIR/Raman Spectroscopy | Vibrational modes, functional group transformations, coordination environment | Monitoring changes in the Al-C bond and ligand coordination during reactions. wikipedia.orgrsc.org |

| Operando Mass Spectrometry | Identification of reaction intermediates and products | Gaining insights into complex reaction networks. rsc.orghidenanalytical.com |

Synergistic Approaches Combining Experimental and Computational Studies

A comprehensive understanding of the chemistry of trioctacosylaluminum will require a synergistic approach that combines experimental investigations with computational modeling. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, bonding, and reactivity of these large and complex molecules.

Future research will likely involve the use of computational methods to:

Predict the aggregation behavior and self-assembly of trioctacosylaluminum.

Model the transition states of reactions involving trioctacosylaluminum to elucidate reaction mechanisms.

Simulate the spectroscopic signatures (NMR, IR, Raman) of different aluminum species to aid in the interpretation of experimental data.

The close integration of experimental and theoretical studies will be crucial for accelerating the development of this emerging field of organoaluminum chemistry and for the rational design of new materials and catalysts based on trioctacosylaluminum. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing aluminum, trioctacosyl- in a laboratory setting?

- Methodological Answer : Synthesis typically involves organometallic reactions, such as alkylation of aluminum precursors (e.g., AlCl₃) with trioctacosyl ligands. Key steps include:

- Precursor Selection : Use high-purity aluminum halides and trioctacosyl Grignard reagents. Ensure stoichiometric control to avoid byproducts .

- Reaction Conditions : Conduct reactions under inert atmospheres (argon/nitrogen) at controlled temperatures (e.g., 0–25°C) to prevent ligand degradation.

- Purification : Employ column chromatography or recrystallization to isolate the compound, followed by spectroscopic validation (e.g., NMR for ligand integrity) .

Q. How should researchers characterize the structural properties of aluminum, trioctacosyl-?

- Methodological Answer : Utilize a combination of:

- Spectroscopic Techniques : ¹H/¹³C NMR to confirm ligand attachment and aluminum coordination environment.

- X-ray Crystallography : For definitive structural elucidation, though challenges may arise due to low crystallinity.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .

Advanced Research Questions

Q. What strategies can address inconsistencies in reported reactivity profiles of aluminum, trioctacosyl- across studies?

- Methodological Answer :

- Controlled Reproducibility Studies : Systematically vary reaction parameters (solvent polarity, temperature) to identify sensitivity thresholds.

- Comparative Analysis : Cross-reference kinetic data (e.g., reaction rates) with computational models (DFT calculations) to validate mechanistic hypotheses .

- Error Tracing : Use traceable reference standards (e.g., certified Al³⁺ solutions) to calibrate analytical instruments, minimizing measurement bias .

Q. How can researchers design experiments to investigate the ligand-exchange dynamics of aluminum, trioctacosyl- in solution?

- Methodological Answer :

- Isotopic Labeling : Introduce deuterated or ¹³C-labeled ligands to track exchange pathways via NMR or IR spectroscopy.

- Variable-Temperature Studies : Monitor spectral shifts to calculate activation energies for ligand dissociation .

- Competitive Binding Assays : Introduce competing ligands (e.g., shorter alkyl chains) to quantify binding affinities via titration calorimetry .

Q. What advanced computational methods are suitable for modeling the electronic structure of aluminum, trioctacosyl-?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Dynamics (MD) : Simulate solvation effects and ligand mobility in different solvents.

- Benchmarking : Validate models against experimental data (e.g., XPS for oxidation states) to refine accuracy .

Data Analysis and Theoretical Integration

Q. How should conflicting data on the thermal stability of aluminum, trioctacosyl- be resolved?

- Methodological Answer :

- Multi-Method Validation : Compare TGA, DSC, and pyrolysis-GC/MS results to distinguish decomposition pathways.

- Environmental Controls : Ensure consistent atmospheric conditions (e.g., O₂ vs. N₂) during analysis, as oxidation may alter stability .

- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in replicate datasets .

Q. What theoretical frameworks are applicable to studying the catalytic applications of aluminum, trioctacosyl-?

- Methodological Answer :

- Ligand-Metal Cooperative Catalysis : Use molecular orbital theory to explain ligand effects on aluminum’s Lewis acidity.

- Kinetic Modeling : Apply steady-state approximations to derive rate equations for catalytic cycles.

- Interdisciplinary Links : Integrate concepts from surface science (e.g., adsorption energetics) if the compound is used in heterogeneous catalysis .

Literature and Reproducibility

Q. How can researchers ensure reproducibility when replicating synthesis protocols for aluminum, trioctacosyl-?

- Methodological Answer :

- Detailed Documentation : Record exact stoichiometry, solvent batch numbers, and equipment calibration data.

- Open-Source Validation : Share raw data (e.g., NMR spectra) via repositories like Zenodo for peer verification.

- Negative Controls : Include trials without key reagents to identify contamination sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.